molecular formula C16H15N5O3S B12146640 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide

4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide

Cat. No.: B12146640
M. Wt: 357.4 g/mol
InChI Key: VCYSXLAGPJJXTC-UHFFFAOYSA-N
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Description

The compound 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide (hereafter referred to as the target compound) is a hybrid molecule featuring a benzamide core linked via an acetamido group to a 1,2,4-triazole ring substituted with a methyl group and a furan-2-yl moiety. Its structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The sulfanyl bridge enhances metabolic stability and facilitates interactions with biological targets .

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C16H15N5O3S/c1-21-15(12-3-2-8-24-12)19-20-16(21)25-9-13(22)18-11-6-4-10(5-7-11)14(17)23/h2-8H,9H2,1H3,(H2,17,23)(H,18,22)

InChI Key

VCYSXLAGPJJXTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.

    Formation of the Benzamide Group: The final step involves the acylation of the amine group with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties. The structural components of the molecule allow it to interact with various biological targets:

  • Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole compounds have shown effectiveness in inhibiting bacterial growth through mechanisms that may involve enzyme inhibition or disruption of cell wall synthesis.
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored through various assays. For example, compounds similar to this have demonstrated cytotoxic effects against human colorectal carcinoma cell lines (HCT116), showcasing IC50 values that indicate potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions :

  • Enzyme Inhibition Studies : The triazole moiety is known to interact with enzymes involved in critical metabolic pathways. For example, studies have shown that triazole derivatives can inhibit dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents .
  • Protein Interaction Studies : The compound can be utilized to investigate protein-ligand interactions, which are crucial for understanding cellular processes and developing targeted therapies.

Industrial Applications

Beyond medicinal uses, the compound has potential applications in industrial chemistry:

  • Synthesis of Complex Organic Molecules : Due to its unique structural features, it can act as a precursor in the synthesis of more complex organic molecules. This is particularly relevant in the pharmaceutical industry where novel compounds are continually being developed.

Data Tables

Below is a summary of research findings related to the biological activity of compounds similar to 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide.

Compound NameStructural FeaturesNotable Activities
Triazole Derivative ATriazole ringAntimicrobial (MIC = 1.27 µM)
Triazole Derivative BFuran moietyAnticancer (IC50 = 5.85 µM)
Benzamide Derivative CBenzamide groupAntifungal activity

Case Studies and Experimental Findings

Several studies highlight the efficacy of compounds similar to 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide:

  • Antimicrobial Activity : A study evaluated various derivatives against bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated significant antimicrobial properties for several derivatives .
  • Cytotoxicity Assessments : In vitro assays against cancer cell lines revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Similarity Scores ()

Compound Reference Drug Similarity Score
AB3 Nitazoxanide 0.685
AB4 2-Amino-N-(4-methyl-thiazol-2-yl)-5-[(4-methyl-triazol-3-yl)sulfanyl]benzamide 0.500

Table 2: Anti-Exudative Activity ()

Compound Dose (mg/kg) Inhibition (%) Reference Drug (Diclofenac Na)
Target Derivative 10 40–60 55% (8 mg/kg)

Biological Activity

The compound 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide , often referred to as a triazole derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features a triazole ring, a furan moiety, and a sulfanyl group which are significant for its biological activity.

Anticancer Properties

Numerous studies have reported the anticancer activity of triazole derivatives similar to 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide.

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, one study indicated an IC50 value of approximately 10.28 µM against HepG2 cells, demonstrating its potential as an anticancer agent .
    • Another research highlighted that structural modifications enhance cytotoxicity; for example, substituting certain groups on the triazole ring increased activity against MCF-7 cells .
  • Mechanisms of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .
    • Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell proliferation and survival, indicating a multi-targeted approach in its action .

Antimicrobial Activity

In addition to its anticancer properties, 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide has been evaluated for antimicrobial activity.

  • Broad-Spectrum Antimicrobial Effects :
    • The compound has demonstrated effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
    • Studies employing serial dilution methods have confirmed the antimicrobial efficacy of similar triazole compounds, suggesting that modifications in structure can lead to enhanced activity against resistant strains .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound:

  • In Vivo Studies :
    • In a study involving Wistar rats, pharmacokinetic parameters were assessed after administration of a related triazole derivative. Results showed rapid absorption with peak plasma concentrations reached within minutes post-administration, indicating favorable bioavailability characteristics essential for therapeutic efficacy .
  • Clinical Relevance :
    • The potential use of this compound in clinical settings is supported by its ability to selectively target cancer cells while sparing normal cells. This selectivity is crucial in reducing side effects commonly associated with chemotherapy agents .

Q & A

Q. What are the established synthetic routes for 4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide?

The compound is synthesized via a multi-step reaction:

Core Triazole Formation : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared as the precursor .

Sulfanyl Acetamide Coupling : The thione reacts with chloroacetamide derivatives in ethanol under reflux with aqueous KOH to form the sulfanyl acetamide linkage. Reaction conditions (e.g., solvent, temperature, stoichiometry) are critical for yield optimization .

Purification : The product is isolated via precipitation, washed with water, and recrystallized from ethanol .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

  • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and confirm the absence of unreacted intermediates.
  • X-ray Crystallography : Used to resolve crystal structure and confirm stereochemistry, as demonstrated for analogous triazole derivatives .
  • Chromatography : HPLC or TLC to assess purity (>95% is typical for pharmacological studies) .

Q. What is the primary biological activity reported for this compound?

The compound exhibits anti-exudative activity (AEA) , reducing inflammation in preclinical models. In vivo studies (e.g., carrageenan-induced edema in rats) show significant AEA at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Tabulated data (e.g., inhibition percentages for derivatives 3.1–3.21) highlight structure-dependent efficacy .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity (AEA)?

Substituents at the phenyl residue (e.g., fluorine, chlorine, methoxy) enhance AEA by improving solubility or target binding. For example:

  • Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability.
  • Hydrophobic groups (e.g., ethyl) enhance membrane permeability.
    Systematic SAR studies suggest substituent positioning (para vs. meta) significantly affects potency .

Q. How can researchers address contradictions in pharmacological data across derivatives?

  • Dosage Optimization : Test multiple doses (e.g., 5–20 mg/kg) to identify non-linear effects.
  • Model Selection : Use complementary assays (e.g., LPS-induced inflammation in mice vs. carrageenan in rats) to validate target specificity .
  • Metabolic Profiling : Assess hepatic stability (e.g., CYP450 metabolism) to rule out false negatives due to rapid clearance .

Q. What computational methods are employed to study this compound’s mechanism?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., COX-2 inhibition) to identify key binding residues .
  • QSAR Modeling : Correlates substituent descriptors (e.g., logP, molar refractivity) with AEA for predictive design .

Q. How should in vivo experimental design be optimized for reproducibility?

  • Control Groups : Include vehicle (e.g., saline) and reference drug (e.g., diclofenac) .
  • Endpoint Measurements : Quantify edema volume, cytokine levels (IL-6, TNF-α), and histopathological changes .
  • Sample Size : Use ≥6 animals/group to ensure statistical power (p < 0.05) .

Q. What analytical methods are used to assess stability under physiological conditions?

  • pH Stability Testing : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

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